2-Fluorothiazole Derivatives Achieve Sub-Nanomolar mGlu5 Affinity with >10,000-Fold Selectivity Over All Other Metabotropic Receptor Subtypes
In a systematic structure-activity relationship (SAR) study of 2-substituted thiazole derivatives as metabotropic glutamate receptor subtype 5 (mGlu5) ligands, the 2-fluorothiazole derivative 10b demonstrated sub-nanomolar binding affinity, comparable to the most potent 2-chlorothiazole analogs (7a and 7b) in the same series. Critically, 10b exhibited >10,000-fold selectivity over all other metabotropic receptor subtypes plus a wide range of additional receptors and binding sites [1]. This selectivity profile is quantitatively superior to that observed for the iodo analog 9b, which showed only nanomolar affinity for mGlu5 [1]. The 2-fluorothiazole scaffold further enabled efficient ¹⁸F-radiolabeling using [¹⁸F]fluoride ion (t₁/₂ = 109.7 min) in moderately high radiochemical yield, producing potential PET radioligands that resist radiodefluorination during in vivo brain imaging—a distinct advantage over chloro or bromo analogs which cannot be directly radiolabeled with fluorine-18 for PET applications [1].
| Evidence Dimension | mGlu5 receptor binding affinity |
|---|---|
| Target Compound Data | 2-Fluorothiazole derivative 10b: sub-nanomolar Ki (exact value not disclosed, described as 'subnanomolar') |
| Comparator Or Baseline | 2-Chlorothiazole derivatives 7a and 7b: sub-nanomolar Ki; 2-Iodothiazole derivative 9b: nanomolar affinity |
| Quantified Difference | 2-Fluorothiazole 10b achieves sub-nanomolar affinity comparable to best-in-series chloro analogs; >10,000-fold selectivity over all other metabotropic subtypes; iodo analog 9b shows reduced (nanomolar) affinity |
| Conditions | Radioligand binding assays using rat brain homogenates expressing mGlu5 and human mGlu5-transfected cell membranes; selectivity screening against mGlu1–8 subtypes and broad receptor panel |
Why This Matters
For CNS drug discovery programs targeting mGlu5 (schizophrenia, Fragile X syndrome, Alzheimer's disease) and PET tracer development, the 2-fluorothiazole scaffold delivers sub-nanomolar target engagement with exceptional subtype selectivity, while the 2-fluoro substituent uniquely enables ¹⁸F-radiolabeling for non-invasive in vivo imaging—a capability not available with chloro or bromo analogs.
- [1] Siméon FG, Wendahl MT, Pike VW. Syntheses of 2-amino and 2-halothiazole derivatives as high-affinity metabotropic glutamate receptor subtype 5 ligands and potential radioligands for in vivo imaging. J Med Chem. 2011;54(3):901-908. View Source
